![molecular formula C24H35ClN4O3 B12921657 2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one CAS No. 2664-49-5](/img/structure/B12921657.png)
2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core, a chloromethyl group, and a dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.
Introduction of the Chloromethyl Group: This step typically involves the chloromethylation of the intermediate compound using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Formation of the Dioxolane Ring: This is usually done through the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar amino and chloro substitution pattern but lacks the complex dioxolane and pyrimidinone structure.
2-Amino-5-chloropyridine: Contains a similar amino and chloro substitution but is based on a pyridine ring instead of a pyrimidinone core.
Uniqueness
The uniqueness of 2-Amino-5-(3-((4-(6-(2-(chloromethyl)-1,3-dioxolan-2-yl)hexyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
2664-49-5 |
|---|---|
Fórmula molecular |
C24H35ClN4O3 |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
2-amino-5-[3-[4-[6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H35ClN4O3/c1-18-21(22(30)29-23(26)28-18)8-6-14-27-20-11-9-19(10-12-20)7-4-2-3-5-13-24(17-25)31-15-16-32-24/h9-12,27H,2-8,13-17H2,1H3,(H3,26,28,29,30) |
Clave InChI |
VNBNQAYBJIFQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCCCC3(OCCO3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



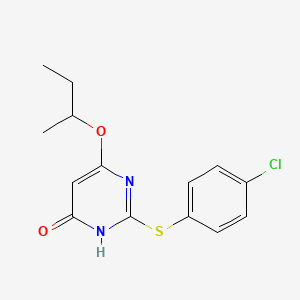

![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
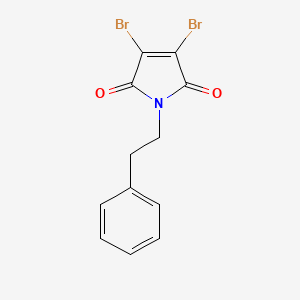
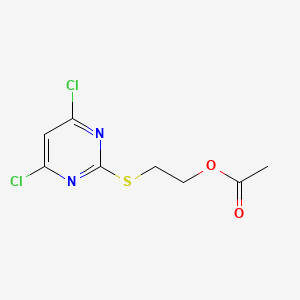
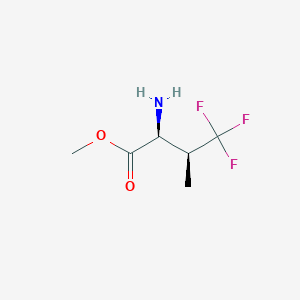
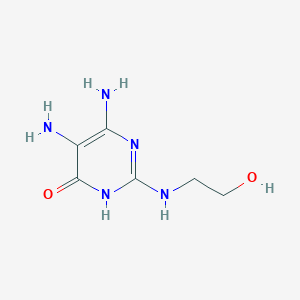

![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)



